Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Heterocyclic Compound Synthesis
Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate serves as a valuable intermediate in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. These derivatives have potential applications in the development of novel compounds with therapeutic activities (Tsizorik et al., 2019).
Organic Synthesis Techniques
In another aspect of research, the application of this compound in organic synthesis techniques has been explored. For instance, it is utilized in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield isomeric pyrazoles, showcasing the versatility of this compound in facilitating complex organic syntheses (Iminov et al., 2015).
Novel Compound Development
The compound also finds its application in the development of novel compounds with potential biological activity. The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, for example, demonstrates its utility in creating new chemical entities that could serve as lead compounds in the discovery of new drugs or materials (Tsizorik et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target by docking against the CYP51 protein . This interaction can inhibit the function of the protein, leading to changes in the sterol biosynthesis pathway.
properties
IUPAC Name |
tert-butyl 2-cyano-2-pyrazin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNNGDSNSDZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.